molecular formula C9H7BrO4 B179964 5-Bromo-2-(carboxymethyl)benzoic acid CAS No. 19725-82-7

5-Bromo-2-(carboxymethyl)benzoic acid

Cat. No.: B179964
CAS No.: 19725-82-7
M. Wt: 259.05 g/mol
InChI Key: VFYONOBJKYTLNC-UHFFFAOYSA-N
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Description

5-Bromo-2-(carboxymethyl)benzoic acid: is an organic compound with the molecular formula C9H7BrO4 It is a derivative of benzoic acid, where a bromine atom is substituted at the 5-position and a carboxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(carboxymethyl)benzoic acid typically involves the bromination of 2-(carboxymethyl)benzoic acid. The reaction is carried out using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 5-position .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step processes starting from readily available raw materials. For instance, the process may include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(carboxymethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

Chemistry: 5-Bromo-2-(carboxymethyl)benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various chemical reactions .

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a starting material for the synthesis of biologically active molecules .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(carboxymethyl)benzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as substitution, oxidation, or reduction. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used .

Comparison with Similar Compounds

  • 5-Bromo-2-chlorobenzoic acid
  • 5-Bromo-2-methylbenzoic acid
  • 5-Bromo-2-nitrobenzoic acid

Comparison: 5-Bromo-2-(carboxymethyl)benzoic acid is unique due to the presence of both a bromine atom and a carboxymethyl group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group. For instance, 5-Bromo-2-chlorobenzoic acid lacks the carboxymethyl group, limiting its reactivity in certain types of reactions .

Properties

IUPAC Name

5-bromo-2-(carboxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYONOBJKYTLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442837
Record name 5-bromo-2-(carboxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19725-82-7
Record name 4-Bromo-2-carboxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19725-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-(carboxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-(carboxymethyl)benzoic acid
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Synthesis routes and methods

Procedure details

A mixture of 2-carboxy-4-nitrophenylacetic acid (described by H. E. Ungnade et al., J. Org. Chem., 10, 533 (1945), 50 g, 0.22 mol) and 5% palladium on carbon (5 g) is rapidly stirred under an atmosphere of hydrogen until the nitro group is reduced. Water (300 ml) is added and the mixture is warmed to dissolve the precipitate. The mixture is filtered through diatomaceous earth. The filtrate is evaporated and 375 ml of 2 N hydrobromic acid is added. The resulting solution is cooled in an ice-bath to 0°-5° C. Sodium nitrite (15.2 g, 0.22 mol) in 50 ml of water is added while stirring. The latter solution is added slowly to a cold (0°-5° C.) stirring freshly prepared solution of cuprous bromide (150 g, 0.105 mol) in 230 ml of 49% hydrobromic acid. The reaction is stirred at room temperature for 2 hr and the precipitate is collected by filtration. The precipitate is washed with water and dried to obtain 4-bromo-2-carboxyphenylacetic acid (53 g), mp 210°-213° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
230 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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